molecular formula C17H22ClN3O2 B284887 Ethyl 7-chloro-4-{[2-(dimethylamino)ethyl]amino}-8-methylquinoline-3-carboxylate

Ethyl 7-chloro-4-{[2-(dimethylamino)ethyl]amino}-8-methylquinoline-3-carboxylate

Cat. No. B284887
M. Wt: 335.8 g/mol
InChI Key: WQJVLNFMTVPVBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-chloro-4-{[2-(dimethylamino)ethyl]amino}-8-methylquinoline-3-carboxylate is a synthetic compound that belongs to the quinoline class of compounds. It is a potent and selective inhibitor of some enzymes, including protein kinase C (PKC), which makes it a promising candidate for use in scientific research applications.

Mechanism of Action

The mechanism of action of Ethyl 7-chloro-4-{[2-(dimethylamino)ethyl]amino}-8-methylquinoline-3-carboxylate involves the inhibition of Ethyl 7-chloro-4-{[2-(dimethylamino)ethyl]amino}-8-methylquinoline-3-carboxylate. Ethyl 7-chloro-4-{[2-(dimethylamino)ethyl]amino}-8-methylquinoline-3-carboxylate is a family of serine/threonine kinases that play a key role in many cellular processes. Ethyl 7-chloro-4-{[2-(dimethylamino)ethyl]amino}-8-methylquinoline-3-carboxylate is activated by the binding of diacylglycerol (DAG) and Ca2+ to its regulatory domain, which leads to its translocation from the cytosol to the plasma membrane. Once activated, Ethyl 7-chloro-4-{[2-(dimethylamino)ethyl]amino}-8-methylquinoline-3-carboxylate phosphorylates its target proteins, which leads to changes in their activity and function.
Biochemical and Physiological Effects:
Ethyl 7-chloro-4-{[2-(dimethylamino)ethyl]amino}-8-methylquinoline-3-carboxylate has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been found to have anti-inflammatory effects, inhibit platelet aggregation, and modulate the immune response.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 7-chloro-4-{[2-(dimethylamino)ethyl]amino}-8-methylquinoline-3-carboxylate in lab experiments include its high potency and selectivity for Ethyl 7-chloro-4-{[2-(dimethylamino)ethyl]amino}-8-methylquinoline-3-carboxylate, its ability to inhibit cancer cell growth, and its anti-inflammatory effects. However, its limitations include the fact that it is a synthetic compound, which may limit its use in certain types of experiments, and its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for research on Ethyl 7-chloro-4-{[2-(dimethylamino)ethyl]amino}-8-methylquinoline-3-carboxylate. One direction is to investigate its potential use in the treatment of cancer and other diseases. Another direction is to explore its effects on other cellular processes and signaling pathways. Additionally, further research is needed to determine its safety and toxicity in vivo, as well as its pharmacokinetics and pharmacodynamics.

Synthesis Methods

The synthesis of Ethyl 7-chloro-4-{[2-(dimethylamino)ethyl]amino}-8-methylquinoline-3-carboxylate involves the reaction of 7-chloro-4-hydroxyquinoline-3-carboxylic acid with N,N-dimethylethylenediamine in the presence of triethylamine and ethyl chloroformate. The product is then purified by recrystallization from ethanol.

Scientific Research Applications

Ethyl 7-chloro-4-{[2-(dimethylamino)ethyl]amino}-8-methylquinoline-3-carboxylate has been extensively studied for its potential use in scientific research. It has been found to be a potent and selective inhibitor of Ethyl 7-chloro-4-{[2-(dimethylamino)ethyl]amino}-8-methylquinoline-3-carboxylate, which is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis. Ethyl 7-chloro-4-{[2-(dimethylamino)ethyl]amino}-8-methylquinoline-3-carboxylate is also involved in the regulation of ion channels, neurotransmitter release, and gene expression.

properties

IUPAC Name

ethyl 7-chloro-4-[2-(dimethylamino)ethylamino]-8-methylquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O2/c1-5-23-17(22)13-10-20-15-11(2)14(18)7-6-12(15)16(13)19-8-9-21(3)4/h6-7,10H,5,8-9H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJVLNFMTVPVBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C(C=CC2=C1NCCN(C)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001134694
Record name Ethyl 7-chloro-4-[[2-(dimethylamino)ethyl]amino]-8-methyl-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001134694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

457937-18-7
Record name Ethyl 7-chloro-4-[[2-(dimethylamino)ethyl]amino]-8-methyl-3-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=457937-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-chloro-4-[[2-(dimethylamino)ethyl]amino]-8-methyl-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001134694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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